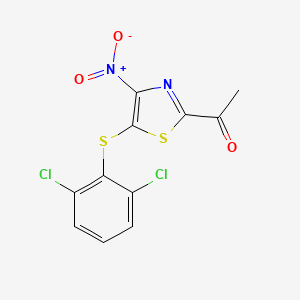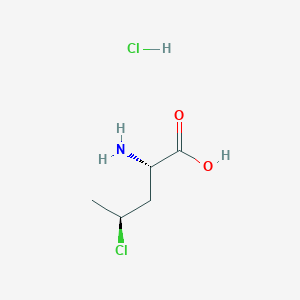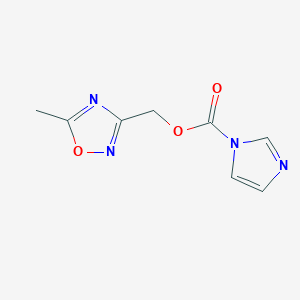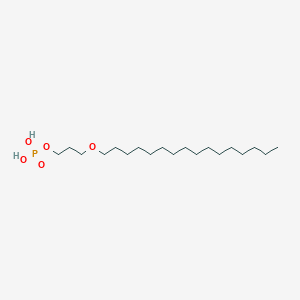
3-(Hexadecyloxy)propyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecyloxy)propyl dihydrogen phosphate is a chemical compound with the molecular formula C19H41O5P. It is known for its unique structure, which includes a hexadecyloxy group attached to a propyl dihydrogen phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propyl dihydrogen phosphate typically involves the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of propylene glycol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the hexadecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates .
Scientific Research Applications
3-(Hexadecyloxy)propyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential role in biological membranes and as a model compound for phospholipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)propyl dihydrogen phosphate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in phospholipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate: This compound has a similar structure but with two hexadecyloxy groups attached to the propyl backbone.
3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate: This variant includes a hydroxyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-(Hexadecyloxy)propyl dihydrogen phosphate is unique due to its specific structure, which provides distinct chemical and physical properties.
Properties
Molecular Formula |
C19H41O5P |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-hexadecoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C19H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-18-16-19-24-25(20,21)22/h2-19H2,1H3,(H2,20,21,22) |
InChI Key |
HPWNDVYSSQLSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


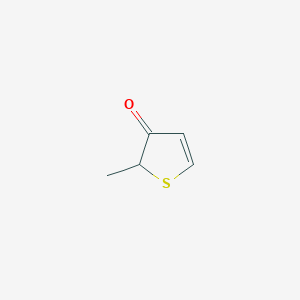
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

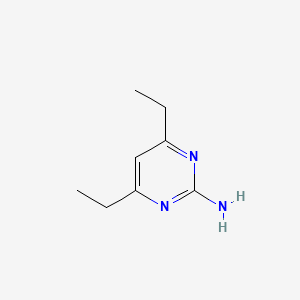
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
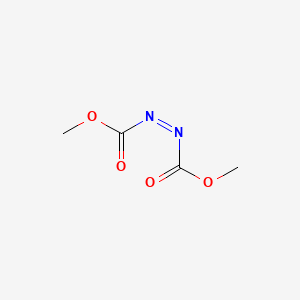
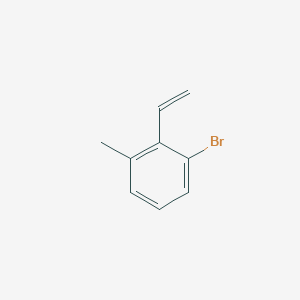

![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)

